tert-Butyl N-(2-oxiranylmethyl)carbamate

Organic Synthesis Process Chemistry Building Block Preparation

tert-Butyl N-(2-oxiranylmethyl)carbamate (CAS 115198-80-6) is a bifunctional building block that integrates a tert-butyloxycarbonyl (Boc)-protected primary amine with a terminal epoxide ring, featuring the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol. This compound exists as a liquid at ambient temperature with a density of 1.041 g/mL at 25 °C.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 115198-80-6
Cat. No. B045105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-(2-oxiranylmethyl)carbamate
CAS115198-80-6
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CO1
InChIInChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)
InChIKeyZBBGKXNNTNBRBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(2-oxiranylmethyl)carbamate (CAS 115198-80-6): Technical Baseline for Scientific Procurement


tert-Butyl N-(2-oxiranylmethyl)carbamate (CAS 115198-80-6) is a bifunctional building block that integrates a tert-butyloxycarbonyl (Boc)-protected primary amine with a terminal epoxide ring, featuring the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol [1]. This compound exists as a liquid at ambient temperature with a density of 1.041 g/mL at 25 °C . Its structural configuration enables orthogonal reactivity: the Boc group remains stable under nucleophilic or basic epoxide ring-opening conditions, while being cleavable under acidic treatment, and the epoxide undergoes regioselective nucleophilic attack at the less substituted carbon . This dual-functionality supports iterative synthetic sequences where the amine is unmasked only after epoxide-derived diversification is complete.

tert-Butyl N-(2-oxiranylmethyl)carbamate Procurement: Why Analog Substitution Introduces Synthetic Risk


Interchanging this compound with structural analogs such as N-Boc-2,3-aziridine, N-Boc-ethanolamine, or N-Boc-allylamine is not chemically equivalent due to the distinct reactivity profiles conferred by the epoxide ring. The aziridine analog exhibits different ring-strain energetics and nucleophilic ring-opening regioselectivity [1], while alcohol or allyl analogs lack the electrophilic epoxide entirely, thereby failing to enable the same downstream diversification pathways . Additionally, the chiral variants (R)-tert-butyl (oxiran-2-ylmethyl)carbamate (CAS 149057-20-5) and (S)-tert-butyl (oxiran-2-ylmethyl)carbamate (CAS 161513-47-9) differ fundamentally from the racemic form in their capacity to generate enantiomerically enriched products [2]. The quantitative evidence below delineates where CAS 115198-80-6 provides measurable differentiation that impacts synthetic route design and procurement decisions.

tert-Butyl N-(2-oxiranylmethyl)carbamate (CAS 115198-80-6): Quantitative Differentiation Evidence for Comparator Selection


Synthesis Yield Comparison: Epoxidation Route versus Direct Alkylation

The epoxidation of tert-butyl allylcarbamate with 3-chloroperoxybenzoic acid (m-CPBA) provides CAS 115198-80-6 with a reported isolated yield of 66% [1]. In contrast, the alternative alkylation route using epichlorohydrin and tert-butyl carbamate, while conceptually more direct, typically produces lower yields due to competing oligomerization and bis-alkylation side reactions, though exact comparative yields vary by specific conditions . The epoxidation method offers a defined, reproducible benchmark for multi-gram preparation.

Organic Synthesis Process Chemistry Building Block Preparation

Chiral Purity Determinant: Racemic versus Enantiomerically Pure Analogs

CAS 115198-80-6 is the racemic mixture, whereas (R)-tert-butyl (oxiran-2-ylmethyl)carbamate (CAS 149057-20-5) and (S)-tert-butyl (oxiran-2-ylmethyl)carbamate (CAS 161513-47-9) are the single enantiomers [1]. The racemate is suitable for achiral target synthesis or when chiral resolution occurs downstream, while the enantiopure forms are essential for asymmetric synthesis where stereochemical integrity must be established at the epoxide ring-opening step .

Medicinal Chemistry Asymmetric Synthesis Chiral Building Blocks

Physical Form and Handling: Liquid State Differentiation from Solid Analogs

CAS 115198-80-6 is a liquid at 20 °C with a density of 1.041 g/mL at 25 °C and a refractive index of n20/D 1.4500 . This contrasts with N-Boc-ethanolamine (CAS 26690-80-2), a solid at room temperature (melting point ~45-48 °C) . The liquid physical form of the target compound offers advantages for automated liquid handling platforms and flow chemistry applications where solid dissolution or melting steps would introduce additional unit operations.

Process Chemistry Automated Synthesis Inventory Management

tert-Butyl N-(2-oxiranylmethyl)carbamate (CAS 115198-80-6): Evidence-Driven Procurement Applications


Synthesis of β-Amino Alcohol Pharmacophores via Epoxide Ring-Opening

The epoxide moiety in CAS 115198-80-6 undergoes nucleophilic ring-opening with amines to yield β-amino alcohol scaffolds, a privileged pharmacophore in medicinal chemistry . This application leverages the epoxide's reactivity that is absent in N-Boc-ethanolamine (which already bears a hydroxyl) or N-Boc-allylamine (which requires an additional oxidation step). The 66% benchmark synthesis yield [1] provides a basis for cost projection in multi-step synthetic routes where this building block serves as the chiral or functional-group-introducing intermediate.

Automated High-Throughput Library Synthesis

The liquid physical state of CAS 115198-80-6 at ambient temperature enables direct use in automated liquid handling systems without prior dissolution . This contrasts with solid Boc-protected amino alcohols that require manual weighing and dissolution, introducing additional steps that limit automation compatibility. Procurement of the liquid racemate is appropriate for parallel library synthesis where stereochemical outcomes are either irrelevant or will be resolved chromatographically post-synthesis.

Iterative Protecting Group Strategies in Complex Molecule Assembly

The orthogonal protection strategy—Boc-stable to nucleophiles yet acid-labile—combined with the electrophilic epoxide allows for sequential functionalization without amine unmasking . This contrasts with aziridine analogs where the nitrogen within the strained ring alters the chemoselectivity of ring-opening [1]. Researchers requiring a masked primary amine that can be revealed after epoxide diversification should select CAS 115198-80-6; those needing an unprotected amine from the outset would instead choose 2-(aminomethyl)oxirane (glycidylamine).

Chiral versus Racemic Route Scoping

CAS 115198-80-6 is the appropriate procurement choice for feasibility studies, reaction condition optimization, and achiral target synthesis where stereochemical purity is not required . For asymmetric campaigns where the absolute configuration at the epoxide ring-opening step dictates the stereochemical outcome of the final drug candidate, procurement should shift to (R)-tert-butyl (oxiran-2-ylmethyl)carbamate (CAS 149057-20-5) or (S)-tert-butyl (oxiran-2-ylmethyl)carbamate (CAS 161513-47-9) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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